1-Tetralone chemical structure and properties
1-Tetralone chemical structure and properties
An In-depth Technical Guide to 1-Tetralone (B52770): Chemical Structure, Properties, and Reactions
Introduction
1-Tetralone, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic hydrocarbon and a ketone.[1] Structurally, it can be described as a benzo-fused cyclohexanone.[1] This colorless oil with a faint odor serves as a crucial starting material in the synthesis of various agricultural and pharmaceutical agents.[1] The fundamental carbon skeleton of 1-tetralone is also found in some natural products.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The chemical structure of 1-tetralone consists of a naphthalene (B1677914) ring system where one of the rings is partially saturated and contains a ketone functional group.
| Identifier | Value |
| IUPAC Name | 3,4-dihydronaphthalen-1(2H)-one[1][2] |
| Other Names | α-Tetralone, 1-Oxotetralin[3] |
| CAS Number | 529-34-0[1] |
| Molecular Formula | C₁₀H₁₀O[1][4] |
| Molecular Weight | 146.19 g/mol [2][4] |
| SMILES | C1CC2=CC=CC=C2C(=O)C1[1][2] |
| InChI | 1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2[1][2] |
| InChIKey | XHLHPRDBBAGVEG-UHFFFAOYSA-N[1][2] |
Physical and Chemical Properties
The physical and chemical properties of 1-tetralone are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][5] |
| Density | 1.099 g/cm³ (at 25 °C)[1][5][6] |
| Melting Point | 2–7 °C[1][5][6] |
| Boiling Point | 255–257 °C at 760 mmHg[1][2] |
| 113–116 °C at 6-8 mmHg[1][6] | |
| Solubility in Water | Insoluble[1][2] |
| Solubility in Organic Solvents | Soluble[1] |
| Refractive Index (n_D^20) | 1.5672 - 1.568[1][6][7] |
| Flash Point | >110 °C (>230 °F)[7][8] |
| Vapor Pressure | 2.7 Pa (at 20 °C)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-tetralone.
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for both the aromatic and aliphatic protons.[9][10] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |
| Infrared (IR) | The IR spectrum displays a strong absorption band for the carbonyl (C=O) stretching vibration.[2] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2][11] |
| UV-Vis | Maximum absorption wavelengths are observed at 247.5 nm and 290 nm in hexane.[2][6] |
Synthesis of 1-Tetralone
Several synthetic routes are available for the preparation of 1-tetralone.
Experimental Protocols
1. Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid
This method involves the cyclization of 4-phenylbutyric acid or its acid chloride.
-
From 4-Phenylbutyric Acid: 4-Phenylbutanoic acid can be quantitatively converted to 1-tetralone by heating in the presence of a strong Lewis acid catalyst like polyphosphoric acid or methanesulfonic acid.[1]
-
From 4-Phenylbutyryl Chloride: A solution of 4-phenylbutyryl chloride in a suitable solvent (e.g., benzene) is cooled in an ice-salt bath.[12] Anhydrous stannic chloride is added while maintaining a low temperature.[12] The reaction is highly exothermic with the evolution of hydrogen chloride.[12] After stirring, the resulting complex is decomposed by the addition of ice and concentrated hydrochloric acid.[12] The organic layer is then separated, washed, and distilled to yield 1-tetralone.[12]
2. Oxidation of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin)
1,2,3,4-Tetrahydronaphthalene can undergo autoxidation in the presence of atmospheric oxygen to form the 1-hydroperoxide.[1] The air oxidation of tetralin, catalyzed by heavy metal ions such as Cr³⁺ or Cu²⁺, leads to a mixture of 1-tetralol and 1-tetralone.[1]
-
Protocol Example: A reactor is charged with tetralin, a catalyst (e.g., chromium exchanged resin), and a promoter (e.g., 2-methyl-5-ethyl pyridine). The mixture is heated to around 120 °C, and oxygen is passed through it. After a few hours, the reaction mixture contains 1-tetralone and 1-tetralol, which can be analyzed by vapor phase chromatography.
3. Hydrogenation of 1-Naphthol
1-Tetralone can be prepared by the hydrogenation of 1-naphthol.
-
Protocol Example: 1-Naphthol is subjected to a hydrogenation reaction with hydrogen gas under the catalysis of Raney nickel at a temperature of 170-250 °C and a pressure of 3.0-5.0 MPa.[13] This yields a mixture containing 1-tetralone, which can then be purified through post-treatment processes like alkali washing, water washing, and rectification.[13]
Caption: General synthetic pathways to 1-Tetralone.
Key Chemical Reactions
1-Tetralone undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Reduction Reactions
-
Reduction to 1-Tetralol: The ketone group can be reduced to a secondary alcohol, 1-tetralol, using reducing agents like calcium in liquid ammonia.[1]
-
Birch Reduction: 1-Tetralone can be reduced to 1,2,3,4-tetrahydronaphthalene using lithium in liquid ammonia.[1][14]
Reactions at the α-Methylene Group
The α-methylene group of 1-tetralone is reactive and can participate in various reactions.[1] For instance, the reaction with methanol (B129727) at high temperatures leads to the formation of 2-methyl-1-naphthol.[1]
Arylation Reactions
The ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester yields 8-phenyl-1-tetralone.[1][14]
Grignard Reaction
The reaction of 1-tetralone with phenylmagnesium bromide results in a tertiary alcohol.[1][14] This alcohol can then be dehydrated to form 1-phenyl-3,4-dihydronaphthalene, which can be further converted to 1-phenylnaphthalene.[1][14]
Pfitzinger Reaction
In a Pfitzinger reaction with isatin, 1-tetralone forms 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, also known as tetrofan.[1][14]
Nitration Reactions
The nitration of 1-tetralone can occur on either the aromatic or the aliphatic ring, depending on the reaction conditions and reagents used. For example, nitration with fuming nitric acid can lead to the formation of 7-nitro-1-tetralone.[15]
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 4. GSRS [precision.fda.gov]
- 5. 1-Tetralone, 97% 529-34-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. a-Tetralone 97 529-34-0 [sigmaaldrich.com]
- 9. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 10. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 14. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 15. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
